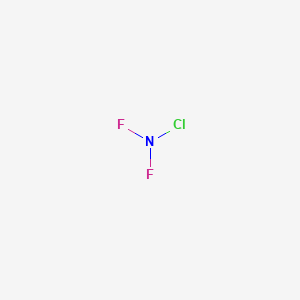
Chlorodifluoroamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodifluoroamine is a nitrogen halide.
Wissenschaftliche Forschungsanwendungen
Synthesis in Organic Chemistry
Chlorodifluoroamine as a Synthetic Reagent
This compound is utilized as a reagent in organic synthesis, particularly for the formation of nitrogen-containing compounds. Its reactivity allows for the introduction of difluoromethyl groups into organic molecules, which can enhance biological activity or modify physical properties.
Key Reactions
- Formation of N-Chloramines : this compound can be used to generate N-chloramines, which serve as intermediates in the synthesis of amines and amides. These compounds are pivotal in pharmaceutical chemistry due to their role in drug development .
- Cyanation Reactions : The compound has been investigated for its potential in cyanation reactions, which are essential for synthesizing α-amino nitriles and other nitrogenous compounds through modified Strecker synthesis methods .
Medicinal Chemistry Applications
Antibacterial and Antitumor Activities
Research has indicated that this compound derivatives exhibit significant antibacterial and antitumor activities. The incorporation of fluorine into bioactive molecules often enhances their efficacy and selectivity.
Case Studies
- Antibacterial Activity : A study demonstrated that this compound derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of fluorine atoms increases membrane permeability and disrupts bacterial cell function .
- Antitumor Efficacy : In vitro assays have shown that this compound derivatives can inhibit cancer cell proliferation. For example, a derivative was tested against MCF7 breast cancer cells, revealing an IC50 value indicating effective cytotoxicity at low concentrations.
Material Science Applications
Fluorinated Polymers and Coatings
This compound is also explored for its potential in developing fluorinated polymers. These materials are known for their chemical resistance, thermal stability, and low surface energy, making them suitable for various industrial applications.
Properties of Fluorinated Materials
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Surface Energy | Low |
Fluorinated polymers derived from this compound can be utilized in coatings for electronics, protective gear, and non-stick surfaces due to their unique surface properties .
Eigenschaften
CAS-Nummer |
13637-87-1 |
|---|---|
Molekularformel |
ClF2N |
Molekulargewicht |
87.46 g/mol |
InChI |
InChI=1S/ClF2N/c1-4(2)3 |
InChI-Schlüssel |
ZIOUHCMXEAFYSA-UHFFFAOYSA-N |
SMILES |
N(F)(F)Cl |
Kanonische SMILES |
N(F)(F)Cl |
Key on ui other cas no. |
13637-87-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















